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molecular formula C12H12N2O3S B8301093 3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid

3-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno-[2,3-d]pyrimidine-2-carboxylic Acid

Cat. No. B8301093
M. Wt: 264.30 g/mol
InChI Key: QOMMAUXKELAZPB-UHFFFAOYSA-N
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Patent
US08377944B2

Procedure details

75 Milligrams of ethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-6-carboxylate was suspended in a liquid mixture of 0.5 mL of ethanol, 1 mL of water and 1 mL of 1N aqueous sodium hydroxide solution, and stirred at about 100° C. for 2 hours. Thereafter 0.35 mL of 3N hydrochloric acid was added to the reaction mixture, to adjust the pH to 5. Distilling the mixture under reduced pressure, adequate amounts of chloroform and methanol were added to the residue to precipitate inorganic salts. The precipitated inorganic salts were removed by filtration and the filtrate was condensed under reduced pressure. Solidifying the residue by addition of hexane, 50 mg (74%) of the title compound was obtained.
Name
ethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[N:8]3[CH:12](C(OCC)=O)[CH2:13][CH2:14][CH2:15][C:7]3=[N:6][C:5]=2[S:4][CH:3]=1.[CH2:21]([OH:23])C.[OH-:24].[Na+].Cl>CCCCCC.O>[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[N:8]3[CH2:12][CH2:13][CH2:14][CH2:15][C:7]3=[N:6][C:5]=2[S:4][C:3]=1[C:21]([OH:23])=[O:24] |f:2.3|

Inputs

Step One
Name
ethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CSC=2N=C3N(C(C21)=O)C(CCC3)C(=O)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at about 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distilling the mixture under reduced pressure, adequate amounts of chloroform and methanol
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate inorganic salts
CUSTOM
Type
CUSTOM
Details
The precipitated inorganic salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(SC=2N=C3N(C(C21)=O)CCCC3)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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